MFCD18312471
Description
MFCD18312471 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. Based on analogous compounds in the evidence (e.g., pyrazolo-pyridines, boronic acids, and triazine derivatives), this compound likely features a nitrogen-rich aromatic core with functional groups such as halogens (e.g., fluorine, chlorine) or trifluoromethyl substituents . Such compounds are frequently explored for their pharmacological activity, including kinase inhibition or antimicrobial properties .
Properties
IUPAC Name |
methyl 4-chloro-3-(2-oxo-1H-pyridin-3-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)8-4-5-11(14)10(7-8)9-3-2-6-15-12(9)16/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPJRZNUSFSKRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683180 | |
| Record name | Methyl 4-chloro-3-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-63-4 | |
| Record name | Benzoic acid, 4-chloro-3-(1,2-dihydro-2-oxo-3-pyridinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261945-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-3-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of MFCD18312471 involves several routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
MFCD18312471 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MFCD18312471 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes. In medicine, it is being explored for its therapeutic potential in treating certain diseases. In industry, it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD18312471 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on two structurally analogous compounds to MFCD18312471, selected based on shared core motifs and functional group variations. Data are derived from experimental and computational studies in the provided evidence.
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Structural Variations and Bioactivity: CAS 340736-76-7 (C₁₀H₅F₃N₂O₃) exhibits higher lipophilicity (Log P = 1.64) due to its trifluoromethyl group, enhancing membrane permeability but reducing aqueous solubility (0.199 mg/mL). In contrast, pyrazolo-pyrimidine derivatives like CAS 428854-24-4 prioritize solubility via amino groups, making them suitable for oral drug formulations . Dichloro-substituted compounds (e.g., CAS 918538-05-3) show reduced molecular weight (<200 g/mol), favoring CNS penetration (BBB permeability = Yes ), but may lack target specificity.
Synthetic Complexity :
- Pd-catalyzed cross-coupling (common in pyrazolo-pyrimidine synthesis ) offers high yields (>90%) but requires stringent temperature control.
- HATU-mediated amidation (CAS 340736-76-7) is versatile but generates stoichiometric waste, necessitating green chemistry adaptations .
Pharmacological Trade-offs: Fluorine and chlorine substituents improve metabolic stability but may introduce hepatotoxicity risks (e.g., CYP1A2 inhibition in CAS 340736-76-7 ).
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